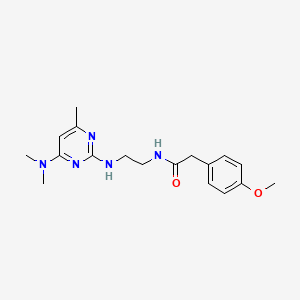
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amidantel: A Potent Anthelminthic
One of the most significant applications of related chemical structures is found in the development of novel anthelminthic agents. Amidantel, a compound from a similar chemical class, has shown a wide spectrum of anthelminthic activity against nematodes, filariae, and cestodes in rodents, with notable efficacy against hookworms and large roundworms in dogs (Wollweber et al., 1979). This study underscores the potential of such compounds in veterinary medicine and the broader implications for public health through the control of parasitic infections.
Synthesis of Pyrimidine Derivatives
Another area of application involves the synthesis of pyrimidine derivatives, which are crucial in medicinal chemistry due to their diverse biological activities. For instance, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles, such as guanidine, acetamidine, or benzamidine, leads to the formation of various pyrimidinecarboxylic acids and their esters. These compounds have been explored for their potential in drug development, highlighting the versatility of pyrimidine structures in synthesizing bioactive molecules (Schenone et al., 1990).
Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings from 2-chloro-6-ethoxy-4-acetylpyridine as a starting material has been investigated for antimicrobial applications. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid, indicating the potential of such chemical structures in addressing microbial resistance (Hossan et al., 2012).
Chemical Synthesis and Biological Activities
Research on the chemical synthesis of 5-deazaaminopterin analogues bearing substituents at the 5- and/or 7-positions has revealed their potential as anticancer agents. These studies demonstrate the application of complex pyrimidine derivatives in the development of new therapeutic agents targeting cancer, further illustrating the significance of chemical synthesis in drug discovery (Su et al., 1988).
Propriétés
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-11-16(23(2)3)22-18(21-13)20-10-9-19-17(24)12-14-5-7-15(25-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3,(H,19,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNXMOGCQKBALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

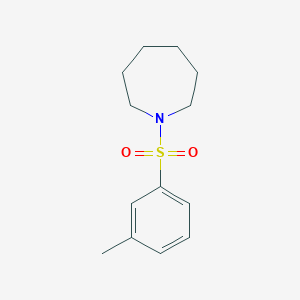
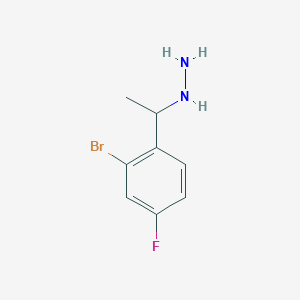
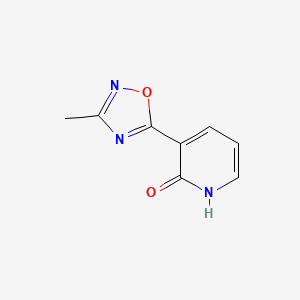
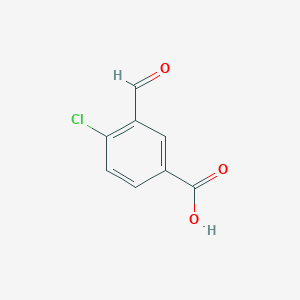
![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)
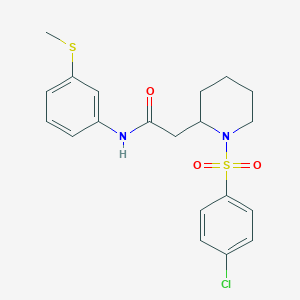
![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)
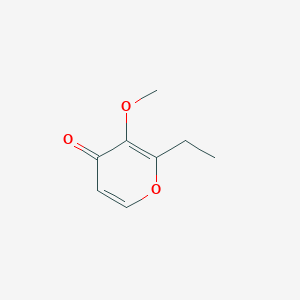
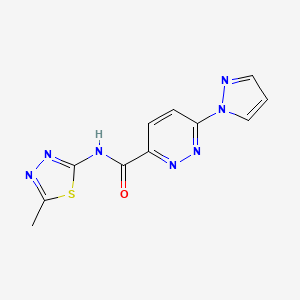
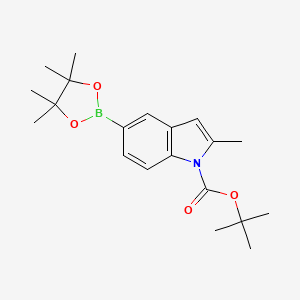
amine](/img/structure/B2725027.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)
![N-[(1S)-1-(5-Chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2725034.png)